molecular formula C16H14Br2N4 B2928474 3,13-diaza-9,19-diazoniapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(20),4,6,8,10,14,16,18-octaene;dibromide CAS No. 474878-42-7

3,13-diaza-9,19-diazoniapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(20),4,6,8,10,14,16,18-octaene;dibromide

Cat. No.: B2928474
CAS No.: 474878-42-7
M. Wt: 422.124
InChI Key: OLLHPLQZLXVDEC-UHFFFAOYSA-L
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Description

The compound 3,13-diaza-9,19-diazoniapentacyclo[11.7.0.0³,¹¹.0⁴,⁹.0¹⁴,¹⁹]icosa-1(20),4,6,8,10,14,16,18-octaene; dibromide is a polycyclic heteroatom-rich structure featuring two nitrogen atoms (diaza) and two quaternary ammonium centers (diazonia) within a pentacyclic framework. The rigid pentacyclic backbone allows for selective host-guest interactions, particularly with ions or small molecules, while the diazonia groups contribute to cationic charge distribution .

Properties

IUPAC Name

3,13-diaza-9,19-diazoniapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(20),4,6,8,10,14,16,18-octaene;dibromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4.2BrH/c1-3-7-17-9-13-12-20-14(11-19(13)15(17)5-1)10-18-8-4-2-6-16(18)20;;/h1-10H,11-12H2;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLHPLQZLXVDEC-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C[N+]3=CC=CC=C3N2CC4=C[N+]5=CC=CC=C5N41.[Br-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Br2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,13-diaza-9,19-diazoniapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(20),4,6,8,10,14,16,18-octaene;dibromide typically involves multi-step organic reactions. One common method involves the dimerization of specific precursor molecules under controlled conditions. For example, the dimerization product can be formed in the reaction with potassium phthalimide in dimethylformamide (DMF), by heating at 110°C for 5 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

3,13-diaza-9,19-diazoniapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(20),4,6,8,10,14,16,18-octaene;dibromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

3,13-diaza-9,19-diazoniapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(20),4,6,8,10,14,16,18-octaene;dibromide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3,13-diaza-9,19-diazoniapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(20),4,6,8,10,14,16,18-octaene;dibromide involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cryptand-Based Ionophores (e.g., Dibenzocryptand [2.2.2])

Structure: The potassium ionophore 195,245-dibromo-4,7,13,16,20,23-hexaoxa-1,10-diaza-19(1,2),24(1,2)-dibenzabicyclo[8.8.6]tetracosaphane () shares a cryptand-like framework with oxygen and nitrogen heteroatoms but lacks the pentacyclic rigidity and quaternary ammonium centers of the target compound. Function: Both compounds exhibit ion-binding capabilities. However, the cryptand’s flexible ether-oxygen-rich structure favors potassium selectivity, while the target compound’s rigid, charged framework may prioritize smaller ions or polar molecules .

Property Target Compound Cryptand [2.2.2]
Heteroatoms 4 N (2 diaza, 2 diazonia) 2 N, 6 O
Charge +2 (dibromide counterion) Neutral (ionophore)
Ion Selectivity Underexplored K⁺ (high selectivity)
Structural Rigidity High (pentacyclic) Moderate (flexible ether linkages)

Pentacyclic Azonia/Aza Compounds

Example: 8,15-Dioxa-10,13-diazatetracyclo-[14.4.0.0²,⁷.0⁹,¹⁴]icosa-1(16),2,4,6,-9(14),10,12,17,19-nonaene () features a tetracyclic core with diaza and dioxa groups. Applications: This compound’s pyrazine-derived structure is associated with fluorescence and antimicrobial activity , whereas the target compound’s charged nature may favor electrostatic-driven applications like ionic liquid formulations or corrosion inhibition.

Halogenated Polycyclic Compounds

Example : 17-(furan-3-yl)-2,10-dihydroxy-3,8,8,16-tetramethyl-4,18-dioxapentacyclo[10.7.1.0²,¹⁰.0³,⁷.0¹⁶,²⁰]icosa-1(20),12-diene-5,9,19-trione () contains a pentacyclic scaffold with furan and ketone groups. While structurally complex, it lacks nitrogen-based charged centers, limiting its utility in ion-exchange or catalytic processes compared to the target compound.

Feature Target Compound Halogenated Analog
Functional Groups Diazonia, Br⁻ counterions Furan, ketones
Bioactivity Not reported Antimicrobial (e.g., dukunolide D)
Synthetic Complexity High (quaternary ammonium synthesis) Moderate (natural product derivative)

Triazapentacyclic Systems

Example : (1R,14R)-10-methyl-10,11,20-triazapentacyclo[12.6.0.0²,⁷.0⁸,¹².0¹⁶,²⁰]icosa-2,4,6,11-tetraene-14-carbonitrile () incorporates three nitrogen atoms in a fused pentacyclic system. Its synthesis via 1,3-dipolar cycloaddition contrasts with the target compound’s likely template-directed assembly. The absence of charged centers limits its use in ionic applications but enhances its role in drug development (e.g., kinase inhibition) .

Key Research Findings and Gaps

  • Stability : The target compound’s dibromide salt enhances stability compared to neutral analogs like cryptands, which require anhydrous conditions for ion-sensing applications .
  • Biological Activity: Unlike pyrazine-derived compounds () or antimicrobial dukunolides (), the target compound’s bioactivity remains unstudied, presenting a research gap.

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